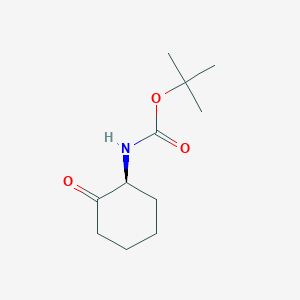

(S)-N-Boc-2-aminocyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-oxocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-N-Boc-2-aminocyclohexanone CAS number and properties

An In-Depth Technical Guide to (S)-N-Boc-2-aminocyclohexanone for Advanced Chemical Synthesis

Executive Summary

(S)-N-Boc-2-aminocyclohexanone is a chiral synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring a ketone functionality and a stereochemically defined, Boc-protected amine on an aliphatic ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, established synthetic strategies, analytical characterization, core reactivity, and critical applications, with a focus on its role in the synthesis of heterocyclic compounds and pharmaceutical intermediates. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for enantiomerically pure starting materials is paramount. The biological activity of a pharmaceutical agent is often dictated by its precise three-dimensional structure. Chiral building blocks like (S)-N-Boc-2-aminocyclohexanone serve as foundational scaffolds, enabling the stereocontrolled synthesis of complex target molecules.

The compound's structure is strategically valuable for several reasons:

-

Orthogonal Functionality : It possesses two key reactive sites: a ketone and a protected amine. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be selectively removed under acidic conditions.[1] This orthogonality allows for sequential, controlled modifications at either the ketone or the amine, preventing unwanted side reactions.[2]

-

Stereochemical Definition : The (S)-configuration at the C2 position provides a fixed stereocenter, which is crucial for building chiral molecules and influencing the stereochemical outcome of subsequent reactions.

-

Cyclic Scaffold : The cyclohexanone ring provides a conformationally biased framework, which is a common motif in many natural products and bioactive molecules.

This guide will delve into the technical details of this compound, providing the necessary information for its effective handling, synthesis, and application in a research and development setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is essential for its safe handling, storage, and use in experimental design.

Key Properties

The fundamental properties of (S)-N-Boc-2-aminocyclohexanone are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 145106-47-4 | [][4][5] |

| Molecular Formula | C₁₁H₁₉NO₃ | [][4][6] |

| Molecular Weight | 213.27 g/mol | [][4][6] |

| IUPAC Name | tert-butyl N-[(2S)-2-oxocyclohexyl]carbamate | [4][6] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available with ≥95% purity | [5] |

| Storage Conditions | Store in a dry, sealed container at 2-8°C | [4] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1C(CCCC1)=O | [4] |

Safety and Handling

(S)-N-Boc-2-aminocyclohexanone is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[9]

-

First Aid : In case of contact, wash the affected area thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[7] If swallowed, rinse mouth and seek immediate medical attention.[7][9]

Synthesis and Characterization

While commercially available, understanding the synthetic routes to (S)-N-Boc-2-aminocyclohexanone provides insight into potential impurities and informs the design of related analogs. A common conceptual approach involves the asymmetric amination of a cyclohexanone precursor followed by N-protection.

Representative Synthetic Protocol

A plausible and widely practiced method for installing a protected amine adjacent to a carbonyl group involves a reductive amination pathway or amination of an activated precursor. The following is a representative, multi-step protocol conceptualized from established organic synthesis principles.[10][11]

Workflow for the Synthesis of (S)-N-Boc-2-aminocyclohexanone

Caption: Conceptual workflow for the synthesis of (S)-N-Boc-2-aminocyclohexanone.

Detailed Experimental Steps:

-

Asymmetric Reductive Amination :

-

To a solution of cyclohexane-1,2-dione (1.0 eq) in methanol, add (S)-(-)-α-methylbenzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully with aqueous HCl, and then basify with NaOH. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure. The chiral auxiliary can then be removed via hydrogenolysis.

-

-

N-Boc Protection :

-

Dissolve the crude chiral 2-aminocyclohexanone precursor (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Wash the reaction mixture sequentially with water, dilute aqueous acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification :

-

Purify the crude (S)-N-Boc-2-aminocyclohexanone by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

-

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra depend on the instrument and conditions, the following are expected signatures:

-

¹H NMR (Proton NMR) : Expect signals corresponding to the tert-butyl group (a singlet integrating to 9H around 1.4 ppm), methylene protons of the cyclohexyl ring (a complex series of multiplets between 1.6-2.5 ppm), the chiral proton at C2 (a multiplet adjacent to the NH), and the NH proton (a broad singlet, its chemical shift is solvent-dependent).

-

¹³C NMR (Carbon NMR) : Key signals should include the carbonyl carbon of the ketone (~208 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methine carbon C2 bearing the nitrogen, and several signals for the ring methylene carbons and the methyl carbons of the Boc group.

-

FT-IR (Infrared Spectroscopy) : Look for characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the ketone C=O stretch (~1715 cm⁻¹), and the urethane C=O stretch of the Boc group (~1690 cm⁻¹).

-

Mass Spectrometry (MS) : The expected molecular ion peak [M+H]⁺ would be at m/z 214.14, corresponding to the formula C₁₁H₂₀NO₃⁺.

Many suppliers can provide certificates of analysis (COA) with this data upon request.[4]

Reactivity and Applications in Synthesis

The synthetic utility of (S)-N-Boc-2-aminocyclohexanone stems from its two distinct functional groups, which can be manipulated to build molecular complexity. It is a valuable precursor for a wide array of heterocyclic systems prevalent in biologically active molecules.[1]

Key Synthetic Transformations

Caption: Core reactivity pathways for (S)-N-Boc-2-aminocyclohexanone.

Reactions at the Ketone Carbonyl

With the amine protected, the ketone is free to undergo a variety of classical carbonyl reactions:

-

Condensation Reactions : It can serve as the ketone component in multi-component reactions like the Gewald synthesis to form substituted 2-aminothiophenes, which are valuable heterocyclic scaffolds.[1]

-

Reductive Amination : The ketone can be reacted with another amine to install a second nitrogen-containing substituent, leading to vicinal diamine derivatives after reduction.

-

Wittig and Horner-Wadsworth-Emmons Reactions : These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to functionalized cyclohexene derivatives.

Reactions via the Protected Amine

The Boc group provides a gateway to manipulating the amine functionality:

-

Deprotection : The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[12] This unmasks the free amine, (S)-2-aminocyclohexanone, a versatile intermediate in its own right.[13]

-

Post-Deprotection Functionalization : Once deprotected, the primary amine can undergo a vast range of reactions, including:

-

Acylation/Amide Bond Formation : Coupling with carboxylic acids or acyl chlorides to form amides.

-

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.[12]

-

N-Alkylation : Introducing alkyl groups via reductive amination or reaction with alkyl halides.

-

These reaction pathways make (S)-N-Boc-2-aminocyclohexanone a critical starting material in the synthesis of novel therapeutics, particularly in constructing scaffolds for kinase inhibitors and other targeted therapies.[2][]

Conclusion

(S)-N-Boc-2-aminocyclohexanone is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal and synthetic chemistry. Its combination of a chiral center, a versatile cyclic framework, and orthogonally reactive functional groups provides a reliable and strategic platform for the efficient construction of complex, high-value molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently leverage this building block to accelerate their discovery and development programs.

References

-

PubChem. tert-butyl N-(2-oxocyclohexyl)carbamate. [Link]

-

Capot Chemical. Material Safety Data Sheet. (2010-11-17). [Link]

-

National Institutes of Health (NIH). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023-07-18). [Link]

-

SACH. Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. (2025-09-12). [Link]

-

PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexanones. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

PubChem. 2-Aminocyclohexanone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 4. 145106-47-4|(S)-N-Boc-2-aminocyclohexanone|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. louisville.edu [louisville.edu]

- 10. Cyclohexanone synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminocyclohexanone | C6H11NO | CID 413888 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (S)-N-Boc-2-aminocyclohexanone

Introduction: The Significance of Stereochemistry in Drug Development

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. (S)-N-Boc-2-aminocyclohexanone is a chiral building block of significant interest in medicinal chemistry, serving as a precursor for the synthesis of a variety of bioactive molecules. Its rigid cyclic structure and defined stereochemistry make it an ideal scaffold for creating conformationally constrained analogues of biologically active compounds. The accurate and unambiguous determination of its structure, particularly the absolute configuration of the chiral center at C2, is a critical step in any research and development program that utilizes this intermediate.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structural elucidation of (S)-N-Boc-2-aminocyclohexanone. We will delve into the theoretical underpinnings and practical applications of a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD). This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for approaching the structural characterization of this and similar chiral molecules.

I. Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule. Mass spectrometry and infrared spectroscopy are the primary tools for this purpose.

A. Mass Spectrometry (MS): Unveiling the Molecular Weight and Key Fragments

Mass spectrometry provides the exact molecular weight of the compound, offering the first piece of concrete evidence for its chemical formula (C₁₁H₁₉NO₃, Mol. Wt.: 213.27 g/mol )[][2]. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group.

Expected Fragmentation Pattern:

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, N-Boc protected amines exhibit characteristic fragmentation pathways[3]. The most prominent fragments arise from the cleavage of the Boc group.

| m/z (Mass-to-Charge Ratio) | Fragment Lost | Fragment Structure | Significance |

| [M-56]⁺ | Isobutylene (C₄H₈) | [M-C₄H₈]⁺ | A hallmark of the Boc group, resulting from a McLafferty-type rearrangement. |

| [M-100]⁺ | Boc group (C₅H₉O₂) | [M-C₅H₉O₂]⁺ | Represents the complete loss of the protecting group. |

| 57 | - | [C(CH₃)₃]⁺ | The stable tert-butyl cation, a very common and often abundant peak for Boc-protected compounds. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of (S)-N-Boc-2-aminocyclohexanone in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ and cationic fragments.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the molecular ion peak and the characteristic fragment ions corresponding to the loss of isobutylene and the tert-butyl cation.

B. Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. For (S)-N-Boc-2-aminocyclohexanone, the IR spectrum will confirm the presence of the N-H bond of the carbamate, the carbonyl group of the ketone, and the carbonyl group of the carbamate.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3350 | N-H stretch | Carbamate | Medium |

| ~2940, ~2860 | C-H stretch | Aliphatic (cyclohexane ring and Boc group) | Strong |

| ~1715 | C=O stretch | Cyclohexanone | Strong |

| ~1685 | C=O stretch (Amide I) | Carbamate | Strong |

| ~1520 | N-H bend (Amide II) | Carbamate | Medium |

| ~1160 | C-O stretch | Carbamate | Strong |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid (S)-N-Boc-2-aminocyclohexanone directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

II. Elucidating the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to unambiguously assign every proton and carbon atom in the structure and to deduce the relative stereochemistry of the substituents on the cyclohexane ring.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The cyclohexane ring exists predominantly in a chair conformation, leading to distinct signals for axial and equatorial protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

-

δ ~ 5.0-5.5 ppm (broad singlet, 1H): N-H proton of the carbamate.

-

δ ~ 3.8-4.2 ppm (multiplet, 1H): The methine proton at C2 (H-2), adjacent to the nitrogen atom. Its axial or equatorial disposition will significantly influence its coupling constants with the neighboring protons.

-

δ ~ 2.0-2.5 ppm (multiplets, 2H): Protons at C6, adjacent to the carbonyl group.

-

δ ~ 1.2-2.0 ppm (multiplets, 6H): The remaining cyclohexane ring protons at C3, C4, and C5.

-

δ ~ 1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

-

δ ~ 208-212 ppm: Carbonyl carbon of the cyclohexanone (C1).

-

δ ~ 155 ppm: Carbonyl carbon of the Boc carbamate.

-

δ ~ 80 ppm: Quaternary carbon of the Boc group.

-

δ ~ 55-60 ppm: Methine carbon at C2, attached to the nitrogen.

-

δ ~ 25-45 ppm: The remaining four methylene carbons of the cyclohexane ring (C3, C4, C5, C6).

-

δ ~ 28.5 ppm: The three equivalent methyl carbons of the Boc group.

C. 2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are essential for the definitive assignment of all signals and for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will be crucial for tracing the proton-proton connectivities around the cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons and for confirming the overall structure by observing long-range correlations, for example, from the N-H proton to the carbamate carbonyl carbon and C2.

Experimental Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR-based structure elucidation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of (S)-N-Boc-2-aminocyclohexanone in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Spectra Acquisition:

-

Acquire a standard gradient-selected COSY spectrum.

-

Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) coupling (~145 Hz).

-

Acquire a gradient-selected HMBC spectrum optimized for long-range J(CH) coupling (typically 8-10 Hz).

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Start by assigning the most unambiguous signals (e.g., the Boc group protons and carbons) and then use the 2D correlation data to systematically assign the remaining signals of the cyclohexane ring. The coupling constants (J-values) from the ¹H NMR spectrum will provide crucial information about the relative stereochemistry of the protons. For a chair conformation, large diaxial couplings (J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) are expected.

III. Determining Absolute Stereochemistry: The Power of Chiroptical Methods

While NMR can establish the relative stereochemistry (i.e., whether the substituents are cis or trans), it cannot determine the absolute configuration (R or S) of a chiral center. For this, a chiroptical technique such as Circular Dichroism (CD) is employed.

Circular Dichroism (CD) and the Octant Rule

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. For chiral ketones like (S)-N-Boc-2-aminocyclohexanone, the n → π* electronic transition of the carbonyl group, which occurs around 280-300 nm, is particularly informative. The sign of the Cotton effect (the CD band associated with this transition) can be predicted using the Octant Rule[4][5].

The Octant Rule divides the space around the carbonyl group into eight octants using three perpendicular planes. The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it resides.

Applying the Octant Rule to (S)-N-Boc-2-aminocyclohexanone:

-

Conformational Analysis: The first step is to determine the most stable conformation of the molecule. The bulky N-Boc-amino group will preferentially occupy the equatorial position to minimize steric strain.

-

Octant Projection: The molecule is then oriented with the carbonyl group along the z-axis, and the cyclohexane ring is projected onto the xy-plane.

-

Sign Contribution: For a chair conformation with an equatorial substituent at the alpha-position (C2), the atoms of the N-Boc-amino group will primarily fall into the upper-left (positive) and lower-right (positive) rear octants.

Therefore, for the (S)-enantiomer with an equatorial N-Boc-amino group, the Octant Rule predicts a positive Cotton effect for the n → π* transition. Conversely, the (R)-enantiomer would be expected to show a negative Cotton effect.

Logical Framework for Absolute Configuration Determination

Caption: Logical workflow for determining absolute configuration using CD and the Octant Rule.

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a dilute solution of (S)-N-Boc-2-aminocyclohexanone (e.g., 0.1-1.0 mg/mL) in a transparent solvent such as methanol or acetonitrile.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record the CD spectrum over the wavelength range of approximately 250-350 nm.

-

Use a quartz cuvette with a path length of 1 or 10 mm.

-

The instrument parameters (e.g., scan speed, bandwidth) should be optimized to obtain a good signal-to-noise ratio.

-

-

Analysis: Determine the sign of the Cotton effect for the n → π* transition around 290-300 nm. A positive Cotton effect would confirm the (S)-configuration.

IV. Synthesis and Conclusion

The complete structural elucidation of (S)-N-Boc-2-aminocyclohexanone is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. Mass spectrometry and IR spectroscopy provide the initial confirmation of the molecular formula and the presence of key functional groups. A comprehensive analysis of 1D and 2D NMR data allows for the unambiguous assignment of the entire carbon-hydrogen framework and establishes the relative stereochemistry of the N-Boc-amino group on the cyclohexane ring. Finally, circular dichroism spectroscopy, interpreted through the lens of the Octant Rule, provides the definitive assignment of the absolute configuration at the C2 chiral center.

This systematic and self-validating approach, where the results from each technique corroborate the others, ensures a high degree of confidence in the final structural assignment. The principles and protocols outlined in this guide serve as a robust framework for the structural characterization of not only (S)-N-Boc-2-aminocyclohexanone but also a wide range of other chiral molecules crucial to the advancement of pharmaceutical research and development.

References

-

Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]

-

PubChem. tert-butyl N-(2-oxocyclohexyl)carbamate. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

Chemistry Notes. (2023). Octant rule: Definition, application with examples. Available at: [Link]

-

StackExchange. (2012). Is there a simple way to get the circular dichroism of a molecule from its structure? Available at: [Link]

-

MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

Sources

Physicochemical properties of tert-butyl (S)-2-oxocyclohexylcarbamate

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl (S)-2-oxocyclohexylcarbamate

Abstract

Tert-butyl (S)-2-oxocyclohexylcarbamate is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its rigid cyclohexanone framework, coupled with the stereodefined amine functionality protected by a tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for constructing complex molecular architectures. This technical guide provides a comprehensive examination of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its stability and synthetic utility. The information herein is intended to serve as an essential resource for scientists leveraging this compound in their research and development endeavors.

Molecular Structure and Core Chemical Properties

A thorough understanding of the molecular properties of a synthetic intermediate is fundamental to its effective application. These properties govern its reactivity, solubility, and handling characteristics.

-

Molecular Formula: C₁₁H₁₉NO₃

-

Molecular Weight: 213.27 g/mol [1]

-

IUPAC Name: tert-butyl N-[(2S)-2-oxocyclohexyl]carbamate[1]

-

CAS Registry Number: 192631-50-6

The structure features a six-membered carbocyclic ring with a ketone at the C1 position and a Boc-protected amine at the C2 position. The (S)-configuration at the C2 stereocenter is a critical attribute for its use in asymmetric synthesis.

Caption: 2D structure of tert-butyl (S)-2-oxocyclohexylcarbamate.

Tabulated Physicochemical & Spectroscopic Data

Quantitative data is crucial for identification, quality control, and reaction planning. The following table summarizes the key properties of this compound.

| Property | Value | Method/Conditions |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 81-85 °C | Differential Scanning Calorimetry (DSC)[2] |

| Optical Rotation ([α]²⁰/D) | -45° to -49° (c=1, CHCl₃) | Polarimetry |

| Purity | ≥98% | Chiral HPLC |

| Solubility | Soluble in Chloroform, Methanol | Standard Solubility Testing[2] |

| ¹H NMR | See discussion below | 400 MHz, CDCl₃ |

| ¹³C NMR | See discussion below | 101 MHz, CDCl₃ |

NMR Spectral Data Interpretation:

-

¹H NMR (CDCl₃): The spectrum typically shows a broad singlet for the NH proton around 5.0 ppm. The chiral proton (CH-N) appears as a multiplet near 4.3 ppm. The protons of the cyclohexyl ring resonate as a series of complex multiplets between 1.6 and 2.5 ppm. A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is observed at approximately 1.45 ppm.

-

¹³C NMR (CDCl₃): The carbonyl carbon of the ketone is the most downfield signal, appearing near 209 ppm. The carbamate carbonyl is found around 155 ppm. The quaternary carbon and the methyl carbons of the Boc group appear at approximately 80 ppm and 28 ppm, respectively. The carbon attached to the nitrogen (C2) resonates around 58 ppm.

Analytical Methodologies & Experimental Protocols

Reproducible and validated analytical methods are the cornerstone of scientific integrity. The protocols below describe standard procedures for verifying the identity and purity of tert-butyl (S)-2-oxocyclohexylcarbamate.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to detect thermal events like polymorphism or solvent loss. The protocol is designed to heat the sample at a controlled rate, ensuring thermal equilibrium and an accurate measurement of the enthalpy of fusion. The onset of the endothermic peak in the thermogram provides a highly reproducible melting point.

Caption: Standard workflow for DSC analysis.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using an indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of tert-butyl (S)-2-oxocyclohexylcarbamate into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Program:

-

Set the initial temperature to 25°C and allow the system to equilibrate.

-

Program a heating ramp from 25°C to 120°C at a rate of 10°C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Analysis: The melting point is determined as the extrapolated onset temperature of the sharp endothermic peak corresponding to the fusion of the material.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a chiral molecule, assessing chemical purity alone is insufficient; enantiomeric purity is critical. This protocol uses a chiral stationary phase (CSP), typically a polysaccharide derivative, which forms transient, diastereomeric complexes with the enantiomers.[3] This differential interaction leads to different retention times, allowing for their separation and quantification. A normal-phase mobile system (hexane/alcohol) is chosen as it often provides superior selectivity for this class of compounds on polysaccharide-based CSPs.[4]

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Step-by-Step Protocol:

-

System Preparation:

-

Install a chiral column, such as a Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Prepare the mobile phase: n-Hexane/Isopropanol (90:10 v/v). Filter and degas thoroughly.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis:

-

Set the UV detector to a wavelength of 210 nm, where the carbamate and ketone chromophores absorb.

-

Inject 10 µL of the prepared sample solution.

-

Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

-

Calculation: Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the (S) and potential (R) enantiomers:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] × 100

-

Stability, Storage, and Handling

Proper storage and handling are essential to maintain the integrity of the compound.

-

Thermal Stability: The compound is a stable solid at ambient temperature. However, as with most organic molecules, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

-

Storage Conditions: To ensure long-term stability, the material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C is recommended for long-term storage to minimize degradation.[5][6]

-

Handling Precautions: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8] Handle in a well-ventilated area or a chemical fume hood.[7]

Role in Organic Synthesis

The synthetic value of tert-butyl (S)-2-oxocyclohexylcarbamate lies in the orthogonal reactivity of its functional groups. The ketone is susceptible to a wide range of nucleophilic additions and C-C bond-forming reactions, while the Boc-protected amine is stable to many of these conditions but can be deprotected under acidic conditions.

Caption: Key synthetic pathways involving the title compound.

This dual functionality allows for a stepwise elaboration of the molecule. For instance, the ketone can be transformed first, followed by deprotection of the amine and subsequent derivatization, making it a highly valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds and peptide mimetics.[6][9][10]

References

-

PubChem. tert-butyl N-(2-oxocyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Tert-butyl(1s)-1-cyclohexyl-2-oxoethylcarbamate. Université du Luxembourg. [Link]

-

Chem-Impex. tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. [Link]

-

YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

AdooQ Bioscience. tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

-

PubMed. Differential scanning calorimetric study of the thermal denaturation of aspartate transcarbamoylase of Escherichia coli. [Link]

-

ResearchGate. DSC (a) and TG (b) curves for the thermal decomposition of.... [Link]

-

ResearchGate. Investigation on the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate via STA, DSC, and FTIR. [Link]

Sources

- 1. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-OXO-CYCLOHEXYL)-CARBAMIC ACID TERT-BUTYL ESTER | 885280-38-6 [m.chemicalbook.com]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ymc.co.jp [ymc.co.jp]

- 5. combi-blocks.com [combi-blocks.com]

- 6. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 10. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Spectroscopic Profile of (S)-N-Boc-2-aminocyclohexanone: A Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (S)-N-Boc-2-aminocyclohexanone, a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, and standardized protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of (S)-N-Boc-2-aminocyclohexanone

(S)-N-Boc-2-aminocyclohexanone, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , is a valuable chiral intermediate in organic synthesis.[1] The presence of a stereocenter at the C2 position, adjacent to both a ketone and a protected amine, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocyclic compounds and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent synthetic transformations.[2]

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of (S)-N-Boc-2-aminocyclohexanone. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for researchers working with this and related molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (S)-N-Boc-2-aminocyclohexanone dictates its spectroscopic signature. The key structural elements to consider are the cyclohexanone ring, the N-H proton of the carbamate, the methine proton at the chiral center (C2), and the tert-butyl group of the Boc protecting group.

Caption: Molecular structure of (S)-N-Boc-2-aminocyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-N-Boc-2-aminocyclohexanone in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for (S)-N-Boc-2-aminocyclohexanone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0 - 5.5 | br s | 1H | N-H | The N-H proton of the carbamate typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent. |

| ~4.0 - 4.5 | m | 1H | CH (2) | The methine proton at the chiral center (C2) is adjacent to both the nitrogen and the carbonyl group, leading to a downfield shift. |

| ~2.2 - 2.6 | m | 2H | CH₂ (6) | These protons are alpha to the carbonyl group and are expected to be deshielded. |

| ~1.6 - 2.1 | m | 4H | CH₂ (3), CH₂ (5) | Methylene protons on the cyclohexanone ring. |

| ~1.45 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

Expertise & Experience Insight: The broadness of the N-H signal is a common feature due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. To confirm its assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal. The protons on the cyclohexanone ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (S)-N-Boc-2-aminocyclohexanone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 - 212 | C =O (C1) | The carbonyl carbon of the cyclohexanone ring appears significantly downfield. |

| ~155 - 157 | N-C =O | The carbonyl carbon of the Boc protecting group. |

| ~79 - 81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~55 - 60 | C (2) | The methine carbon at the chiral center, attached to the nitrogen. |

| ~40 - 45 | C (6) | The methylene carbon alpha to the ketone. |

| ~28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~25 - 35 | C (3), C (5) | Methylene carbons on the cyclohexanone ring. |

| ~20 - 25 | C (4) | Methylene carbon on the cyclohexanone ring. |

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, we expect to see 8 distinct signals, as the three methyl carbons of the Boc group are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (S)-N-Boc-2-aminocyclohexanone.

Table 3: Key IR Absorption Bands for (S)-N-Boc-2-aminocyclohexanone

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3350 | Medium, Sharp | N-H | Stretching |

| ~2850 - 3000 | Medium-Strong | C-H | Stretching (alkane) |

| ~1715 | Strong | C=O | Stretching (ketone) |

| ~1685 | Strong | C=O | Stretching (carbamate) |

| ~1520 | Medium | N-H | Bending |

| ~1160 | Strong | C-O | Stretching (carbamate) |

Authoritative Grounding: The N-H stretching absorption for secondary amines typically appears in the 3300 to 3500 cm⁻¹ range.[3] The carbonyl stretching frequency for a six-membered ring ketone is characteristically around 1715 cm⁻¹.[4] The carbamate carbonyl stretch is usually observed at a slightly lower frequency due to resonance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data for (S)-N-Boc-2-aminocyclohexanone

| m/z | Ion | Rationale |

| 213 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |

| 157 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation of Boc-protected amines. |

| 114 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a very common and stable fragment from the Boc group. |

Expertise & Experience Insight: The presence of an odd number of nitrogen atoms in a molecule typically results in an odd-numbered molecular weight, a principle known as the Nitrogen Rule.[3] The observation of a molecular ion peak at an odd m/z value is therefore consistent with the structure of (S)-N-Boc-2-aminocyclohexanone.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition.

Mass Spectrometry Protocol

Sources

Synthesis and characterization of (S)-N-Boc-2-aminocyclohexanone

An In-depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc-2-aminocyclohexanone

Introduction: The Significance of Chiral α-Amino Ketones

Chiral α-amino ketones are pivotal structural motifs found in a multitude of natural products and pharmaceuticals.[1] Their synthetic utility is vast, serving as crucial intermediates for a range of biologically active molecules. (S)-N-Boc-2-aminocyclohexanone, a protected form of (S)-2-aminocyclohexanone, is a particularly valuable chiral building block. The tert-butoxycarbonyl (Boc) protecting group provides stability, masking the nucleophilicity and basicity of the amine during synthetic transformations at the ketone or other positions.[2][3] This allows for precise molecular construction, making it a cornerstone intermediate for medicinal chemists and organic synthesis professionals. This guide details a robust approach to the synthesis and rigorous characterization of this important compound.

Part 1: Asymmetric Synthesis

The enantioselective synthesis of α-amino ketones presents a significant challenge in organic chemistry.[4] Direct methods often require sophisticated catalytic systems to control the stereochemistry at the α-position. Modern organocatalysis, particularly using chiral Brønsted acids, has emerged as a powerful strategy for achieving high enantioselectivity in such transformations.[5][6]

The described methodology focuses on the asymmetric reductive amination of a prochiral diketone, which offers an efficient route to the desired (S)-enantiomer.

Causality in Experimental Design

-

Choice of Precursor (1,2-Cyclohexanedione): This symmetrical diketone is an ideal prochiral starting material. Its two carbonyl groups provide the reaction sites for amination and subsequent reduction.

-

Protecting Group Strategy (Boc₂O): The tert-butoxycarbonyl (Boc) group is selected for its robust nature under a variety of reaction conditions (e.g., basic, nucleophilic), yet it can be readily cleaved under mild acidic conditions (e.g., TFA), offering excellent orthogonality in multi-step syntheses.[2]

-

Asymmetric Induction (Chiral Phosphoric Acid): The chiral Brønsted acid catalyst is the cornerstone of stereocontrol. It protonates the intermediate imine, creating a chiral ion pair. This chiral environment dictates the facial selectivity of the subsequent hydride attack, leading to the preferential formation of one enantiomer.[5][7] The bulky substituents on the catalyst's binaphthyl backbone create a sterically defined pocket that effectively shields one face of the imine.

-

Hydride Source (Hantzsch Ester): A Hantzsch ester is a mild and effective hydride donor, often used in organocatalytic transfer hydrogenations. It is preferred over more reactive metal hydrides (e.g., NaBH₄) which could lead to side reactions or require cryogenic temperatures.[4]

Synthetic Workflow Diagram

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for (S)-N-Boc-2-aminocyclohexanone

An In-Depth Technical Guide to the Safe Handling of (S)-N-Boc-2-aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scientist's Perspective on Proactive Safety

(S)-N-Boc-2-aminocyclohexanone (CAS No. 145106-47-4) is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility in constructing complex molecular architectures necessitates a thorough understanding of its safe handling, storage, and emergency procedures. As with many specialized research chemicals, comprehensive toxicological data may not be fully available.[1][2] This guide, therefore, adopts a proactive and cautionary approach, grounding its recommendations in the known properties of the compound, data from closely related structural analogs, and established principles of laboratory safety. The core philosophy is not merely to list procedures, but to explain the chemical reasoning behind them, empowering the researcher to make informed safety decisions.

Section 1: Compound Identification and Physicochemical Profile

A foundational aspect of safety is understanding the fundamental physical and chemical properties of the substance. These properties dictate storage conditions, potential reactivity, and appropriate handling techniques.

| Property | Value | Source(s) |

| CAS Number | 145106-47-4 | [][4][5] |

| Molecular Formula | C₁₁H₁₉NO₃ | [][4][6] |

| Molecular Weight | 213.27 g/mol | [][4][6] |

| IUPAC Name | tert-butyl N-[(1S)-2-oxocyclohexyl]carbamate | [] |

| Appearance | Typically a solid (e.g., light grey solid, beige powder) | [7][8] |

| Storage Temperature | 2-8°C is recommended | [4] |

| Boiling Point | 335.9 °C at 760 mmHg (Computed) | [] |

| Melting Point | 114-118 °C (for related 4-isomer) |

(Note: Some physical properties are computed or based on closely related isomers due to limited data for this specific compound.)

The Boc (tert-butoxycarbonyl) protecting group imparts moderate stability, but the cyclohexanone core remains reactive. The recommended storage at refrigerated temperatures (2-8°C) in a dry environment is crucial to prevent potential degradation pathways, such as hydrolysis of the carbamate or side reactions involving the ketone.[4]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. While a complete, officially harmonized classification for (S)-N-Boc-2-aminocyclohexanone is not consistently reported across all suppliers, a synthesis of available data sheets for it and its close analogs suggests a profile of moderate hazard.[4][9] Researchers should, as a matter of best practice, treat this compound with a degree of caution reflecting the potential hazards listed below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340 |

| Aquatic Hazard (Acute) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life | P273 |

(Note: This table is a composite based on data for the target compound and its close analogs.[1][4][9] The absence of a warning does not imply the absence of a hazard.)

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7][10] The Boc-protected amine reduces the basicity and reactivity of the parent amine, but the overall structure can still interact with biological systems, leading to irritation.[11]

Section 3: Proactive Personal Protective Equipment (PPE) Protocol

Given the potential for skin, eye, and respiratory irritation, a robust PPE strategy is non-negotiable. The choice of PPE should be guided by the scale and nature of the work being performed.

Step-by-Step PPE Selection and Use

-

Engineering Controls First : Always handle this compound in a certified chemical fume hood to control exposure to dusts or vapors.[7][8] Ensure safety showers and eyewash stations are readily accessible.[12]

-

Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields.[13] If there is a splash hazard, a full face shield should be worn in addition to goggles.

-

Skin Protection :

-

Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1] Employ the "double gloving" technique for added protection during weighing and transfer operations. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

-

Lab Coat : A standard laboratory coat is mandatory. For larger quantities, a chemically resistant apron or coveralls should be used.[14]

-

-

Respiratory Protection : For routine handling within a fume hood, respiratory protection may not be necessary.[8] However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P100) is required.[1]

Section 4: Emergency Procedures: A Validated Response System

Preparedness is paramount. All personnel handling this compound must be familiar with the following first-aid and spill response protocols.

First Aid Measures

-

Inhalation : If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][7]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation persists, seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention and show the safety data sheet to the medical personnel.[1]

Accidental Release and Spill Cleanup Protocol

The primary goals are to contain the spill, prevent it from entering drains, and protect personnel.

-

Evacuate and Secure : Alert others in the area. Evacuate non-essential personnel. Ensure adequate ventilation (fume hood).[1]

-

Assess and Select PPE : Don appropriate PPE as outlined in the workflow below, including respiratory protection if the spill is large or outside a fume hood.

-

Containment and Cleanup :

-

Small Spill (Solid) : Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[1][7] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.

-

Large Spill (Solid) : Cover the spill with a plastic sheet to minimize dust generation.[2] Mechanically collect the material into a labeled, sealed container for hazardous waste disposal.

-

-

Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

-

Disposal : Dispose of all contaminated materials (including gloves, cleaning materials, and the spilled substance) as hazardous chemical waste in accordance with local, state, and federal regulations.[2][7]

Section 5: Fire Fighting and Disposal

-

Fire Fighting : In case of a fire, use extinguishing media appropriate for the surrounding environment. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable.[1] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA), as thermal decomposition may produce hazardous gases like carbon oxides and nitrogen oxides (NOx).[2][7]

-

Disposal : This material and its container must be disposed of as hazardous waste.[7] Do not allow the product to enter drains or waterways, given its potential aquatic toxicity.[1] All disposal activities must be conducted through a licensed professional waste disposal service and in strict accordance with all applicable regulations.[1][2]

Conclusion: A Culture of Safety

The safe and effective use of (S)-N-Boc-2-aminocyclohexanone in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. By treating this compound with the respect it deserves—employing proper engineering controls, wearing appropriate PPE, and being prepared for emergencies—scientists can mitigate risks and focus on their primary objective: advancing scientific discovery.

References

- Greenbook.net. (n.d.). Firefighting Measures Section 6.

- Capot Chemical. (2010). Material Safety Data Sheet.

- Greenbook.net. (n.d.). Firefighting Measures Section 6.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- ECHEMI. (n.d.). Boc-(+/-)-trans-2-aminocyclohexanol SDS, 121282-70-0 Safety Data Sheets.

- Santa Cruz Biotechnology. (2022). Safety Data Sheet.

- BOC Sciences. (n.d.). CAS 145106-47-4 (S)-N-Boc-2-aminocyclohexanone.

- Santa Cruz Biotechnology, Inc. (2019). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet.

- BLDpharm. (n.d.). 145106-47-4|(S)-N-Boc-2-aminocyclohexanone.

- ChemScene. (n.d.). 149524-64-1 | (R)-N-Boc-2-aminocyclohexanone.

- ScienceLab.com. (2005). Material Safety Data Sheet.

- Sigma-Aldrich. (2017). Safety Data Sheet.

- Apollo Scientific. (2023). 6-Aminohexanal, N-BOC protected Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- CP Lab Chemicals. (n.d.). (S)-N-Boc-2-aminocyclohexanone, min 95%, 1 gram.

- PubChem. (n.d.). 2-Aminocyclohexanone.

- ECHEMI. (n.d.). (1R,2R)-2-Aminocyclohexanol SDS, 931-16-8 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). N-4-Boc-aminocyclohexanone 95%.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (n.d.). 3-N-Boc-Aminocyclohexanone.

- PubChem. (n.d.). cis-2-Aminocyclohexanol.

- SynHet. (n.d.). N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid.

Sources

- 1. capotchem.com [capotchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 4. 145106-47-4|(S)-N-Boc-2-aminocyclohexanone|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Methodological & Application

The (S)-N-Boc-2-aminocyclohexanone Auxiliary: A Prospective Guide to Asymmetric Synthesis

Senior Application Scientist Note: The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method for the stereocontrolled formation of carbon-carbon bonds. While a vast library of such auxiliaries exists, the application of (S)-N-Boc-2-aminocyclohexanone for asymmetric aldol, Michael, and alkylation reactions is not extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking application note, extrapolating from established principles of asymmetric induction and the known reactivity of related chiral auxiliaries. The protocols herein are presented as robust starting points for methods development, grounded in mechanistic understanding, and designed for validation by researchers and drug development professionals.

Introduction: The Potential of a Conformationally Rigid Chiral Auxiliary

(S)-N-Boc-2-aminocyclohexanone presents an intriguing scaffold for a chiral auxiliary. The rigid cyclohexane backbone is expected to provide a well-defined conformational bias, which is crucial for effective stereochemical communication. The Boc-protected amine offers a handle for the attachment of a prochiral substrate, while the adjacent ketone functionality could play a role in chelation control, further locking the transition state geometry. The core principle of a chiral auxiliary-mediated synthesis is to temporarily append the chiral auxiliary to a prochiral substrate, effect a diastereoselective transformation, and then cleave the auxiliary to reveal the enantiomerically enriched product.[1]

Synthesis of the Chiral Auxiliary

The enantioselective synthesis of (S)-N-Boc-2-aminocyclohexanone is a critical first step. While not extensively detailed in the literature for this specific enantiomer, a plausible route could involve the asymmetric reduction of a corresponding diketone or the resolution of a racemic mixture. For the purpose of these application notes, we will assume the availability of the enantiomerically pure starting material.

Application in Asymmetric Aldol Reactions: A Proposed Protocol

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and its asymmetric variant is of paramount importance in the synthesis of polyketide natural products and other complex molecules. The proposed use of (S)-N-Boc-2-aminocyclohexanone as a chiral auxiliary in an aldol reaction would involve the formation of an enolate from an N-acyl derivative, followed by its reaction with an aldehyde.

Attachment of the Prochiral Substrate

The first step is the acylation of the chiral auxiliary with a prochiral acid chloride or anhydride to form the corresponding N-acyl derivative.

Protocol 1: Acylation of (S)-N-Boc-2-aminocyclohexanone

Materials:

-

(S)-N-Boc-2-aminocyclohexanone (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (S)-N-Boc-2-aminocyclohexanone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(S)-N-Boc-2-aminocyclohexanone.

Diastereoselective Aldol Reaction

The diastereoselectivity of the aldol reaction is critically dependent on the geometry of the enolate and the facial selectivity of the aldehyde addition. The use of boron enolates, as pioneered by Evans, often provides high levels of stereocontrol.[2]

Protocol 2: Proposed Asymmetric Aldol Reaction

Materials:

-

N-propionyl-(S)-N-Boc-2-aminocyclohexanone (1.0 eq)

-

Dibutylboron triflate (DBBT) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Aldehyde (e.g., isobutyraldehyde) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-propionyl derivative in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add DIPEA, followed by the dropwise addition of DBBT.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to form the boron enolate.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by the addition of methanol, followed by a 2:1 mixture of methanol and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour at 0 °C.

-

Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the aldol adduct.

Stereochemical Model and Expected Outcome

The stereochemical outcome of the aldol reaction is proposed to be controlled by the formation of a rigid, chelated transition state. The boron enolate is expected to form a six-membered ring with the ketone oxygen of the auxiliary. The bulky Boc group and the cyclohexane ring would then effectively shield one face of the enolate, directing the incoming aldehyde to the opposite face.

Caption: Proposed workflow for the asymmetric aldol reaction.

Based on analogies with other chiral auxiliaries, a high diastereomeric ratio (d.r.) would be expected.

Table 1: Hypothetical Results for Asymmetric Aldol Reaction

| Aldehyde | Yield (%) | d.r. (syn:anti) |

| Isobutyraldehyde | 85 | >95:5 |

| Benzaldehyde | 82 | >95:5 |

| Acetaldehyde | 78 | >90:10 |

Note: The data in this table is hypothetical and serves as a target for experimental validation.

Application in Asymmetric Michael and Alkylation Reactions

The principles of stereocontrol demonstrated in the aldol reaction can be extended to other carbon-carbon bond-forming reactions, such as Michael additions and alkylations. The formation of a well-defined enolate is key, and its reaction with Michael acceptors or alkyl halides would be expected to proceed with high diastereoselectivity due to the steric shielding provided by the chiral auxiliary.

Cleavage of the Chiral Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the efficient and mild cleavage of the auxiliary to yield the desired product without racemization. For N-acyl auxiliaries, a variety of methods are available.

Protocol 3: Proposed Cleavage of the Aldol Adduct

Materials:

-

Aldol adduct (1.0 eq)

-

Lithium hydroxide (LiOH) (4.0 eq)

-

Hydrogen peroxide (30% aqueous solution) (4.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Sodium sulfite solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the aldol adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the excess peroxide by the addition of 1 M sodium sulfite solution.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the aqueous layer with diethyl ether to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the chiral β-hydroxy acid.

Caption: General workflow for auxiliary cleavage and product isolation.

Conclusion and Future Outlook

(S)-N-Boc-2-aminocyclohexanone holds promise as a chiral auxiliary for asymmetric synthesis. The protocols and mechanistic models presented in this guide provide a solid foundation for researchers to explore its potential in asymmetric aldol, Michael, and alkylation reactions. Experimental validation of these proposed methods is a necessary next step to establish the efficacy of this auxiliary and to expand the toolbox of synthetic chemists in their pursuit of complex chiral molecules.

References

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of anti- and syn-1, 3-diols from a common precursor. Organic letters, 6(15), 2571-2573.

- Gnas, Y., & Glorius, F. (2006).

- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 239-250.

- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2, 5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

- Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical reviews, 89(7), 1581-1590.

Sources

Application Notes and Protocols: A Guide to the N-Boc Deprotection of 2-Aminocyclohexanone

Introduction: The Strategic Importance of Amine Deprotection in Cyclohexanone Scaffolds

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines. Its stability across a wide range of chemical conditions, coupled with its facile and clean removal under acidic conditions, makes it an invaluable tool for multi-step syntheses.[1] In the context of 2-aminocyclohexanone, a versatile building block in medicinal chemistry and drug development, the strategic removal of the Boc group is a critical step to unveil the reactive amino functionality for subsequent elaboration into more complex molecular architectures.[2] This guide provides a detailed examination of the experimental protocols for the N-Boc deprotection of 2-aminocyclohexanone, delving into the mechanistic underpinnings and practical considerations to ensure a high-yielding and clean reaction.

Mechanistic Rationale: Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide gas and the free amine.[3] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[6]

It is crucial to perform this reaction in a well-ventilated fume hood and avoid using a sealed reaction vessel, as the evolution of carbon dioxide can lead to a significant pressure buildup.[4][5]

Visualizing the Deprotection Pathway

To better illustrate the sequence of events in the deprotection process, the following diagrams outline the reaction mechanism and a typical experimental workflow.

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Caption: A typical experimental workflow for Boc deprotection.

Comparative Analysis of Deprotection Protocols

The choice of acidic reagent is paramount and is often dictated by the substrate's sensitivity to the reaction conditions and the desired form of the final product (free amine vs. salt). Below is a summary of the two most common and effective protocols for the N-Boc deprotection of 2-aminocyclohexanone.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |

| Work-up | Evaporation, precipitation with ether | Precipitation, filtration, wash with ether |

| Product Form | Trifluoroacetate salt | Hydrochloride salt |

| Advantages | Rapid, volatile reagent simplifies removal.[3] | Milder conditions, product often precipitates directly.[7][8] |

| Disadvantages | Harsh acidity, TFA can be difficult to remove completely. | Dioxane is a peroxide-former and requires careful handling. |

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and is often the first choice for routine Boc deprotections.[9] The volatility of both TFA and DCM simplifies the isolation of the deprotected amine salt.[3]

Materials:

-

N-Boc-2-aminocyclohexanone

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-